

## Long-Term Safety of Anamorelin: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Anamorelin	
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Iselin, NJ – November 29, 2025 – These application notes provide a detailed overview of the long-term safety evaluation of **anamorelin**, a selective ghrelin receptor agonist, based on data from pivotal extension studies. This document is intended for researchers, scientists, and drug development professionals investigating **anamorelin** for cancer anorexia-cachexia and related conditions.

Anamorelin has demonstrated efficacy in increasing lean body mass, body weight, and appetite in patients with cancer-related anorexia-cachexia.[1][2] The following sections summarize the long-term safety data from the ROMANA 3 extension study and provide detailed protocols for key experimental procedures to assist in the design and execution of future clinical investigations.

# Data Presentation: Long-Term Safety and Tolerability

The primary body of evidence for the long-term safety of **anamorelin** comes from the ROMANA 3 clinical trial, a 12-week safety extension study of the two pivotal 12-week, double-blind, placebo-controlled Phase 3 trials, ROMANA 1 and ROMANA 2.[1][3][4] Patients with advanced non-small-cell lung cancer (NSCLC) and cachexia who completed ROMANA 1 or 2 were eligible to enroll in ROMANA 3, continuing their assigned treatment of either **anamorelin** 100 mg once daily or placebo.



Table 1: Summary of Treatment-Emergent Adverse Events (TEAEs) in the ROMANA 3 Extension Study (12-

24 Weeks)

Adverse Event Category	Anamorelin (N=345) n (%)	Placebo (N=168) n (%)
Any TEAE	180 (52.2)	94 (55.7)
Grade ≥3 TEAE	77 (22.4)	36 (21.6)
Serious TEAEs	44 (12.8)	21 (12.6)
Drug-Related TEAEs	12 (3.5)	2 (1.2)
Deaths	36 (10.5)	23 (13.8)

Data sourced from the ROMANA 3 clinical trial.

Table 2: Most Common Drug-Related Treatment-Emergent Adverse Events (TEAEs) in the ROMANA 3

**Extension Study** 

Adverse Event	Anamorelin (N=345) n (%)	Placebo (N=168) n (%)
Hyperglycemia	4 (1.2)	0 (0.0)

Data sourced from the ROMANA 3 clinical trial. No other significant drug-related TEAEs were reported.

The data from ROMANA 3 indicates that long-term treatment with **anamorelin** (up to 24 weeks) was well-tolerated, with an adverse event profile similar to that of the placebo group. No new safety signals were identified during the extension phase. The incidence of Grade ≥3 and serious adverse events was comparable between the **anamorelin** and placebo arms. Notably, none of the deaths that occurred during the study were considered to be related to the study drug. The most frequently reported drug-related adverse event in the **anamorelin** group was hyperglycemia.

## **Experimental Protocols**



Detailed and consistent methodologies are critical for the accurate assessment of safety and efficacy in clinical trials. The following protocols are based on the procedures employed in the ROMANA clinical trial program.

## Protocol 1: Safety Monitoring and Adverse Event Reporting

Objective: To monitor and record all adverse events (AEs) and assess the long-term safety and tolerability of **anamorelin**.

#### Procedure:

- Schedule of Assessments: Safety assessments, including the recording of all treatmentemergent adverse events (TEAEs), were conducted at weeks 16, 20, and 24 of the continuous treatment period (corresponding to weeks 4, 8, and 12 of the ROMANA 3 extension study).
- Grading of Adverse Events: All TEAEs, regardless of their perceived relationship to the study drug, were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE), version 4.0.
- Laboratory Monitoring: While specific laboratory parameters for the ROMANA 3 study are not
  detailed in the primary publications, a subsequent anamorelin study protocol (LUANA trial)
  outlines a comprehensive panel of laboratory tests. It is recommended that researchers
  consider a similar panel for thorough safety monitoring:
  - Hematology: Full blood count with differential.
  - Blood Chemistry: Sodium, potassium, chloride, calcium, total protein, albumin, prealbumin, aspartate aminotransferase (AST), alanine aminotransferase (ALT), alkaline phosphatase, total bilirubin, creatinine (for calculation of glomerular filtration rate), hemoglobin A1c (HbA1c), and random glucose.
- Electrocardiogram (ECG) Monitoring: Given that anamorelin can induce prolongation of PR and QRS intervals at supra-therapeutic doses, regular ECG monitoring is a crucial safety measure.



### **Protocol 2: Assessment of Symptom Burden**

Objective: To evaluate the impact of long-term **anamorelin** treatment on anorexia-cachexia symptoms.

Instrument: The Functional Assessment of Anorexia/Cachexia Therapy (FAACT) questionnaire, specifically the 12-item Anorexia/Cachexia Subscale (A/CS).

#### Procedure:

- Administration: The FAACT A/CS is a self-administered questionnaire.
- Recall Period: Patients are asked to respond to the questions based on their experiences over the past 7 days.
- Scoring: The 12 items of the A/CS are scored on a 5-point Likert scale, from 0 ("Not at all") to 4 ("Very much"). The total score ranges from 0 to 48, with higher scores indicating a better quality of life and fewer anorexia-cachexia symptoms.

## **Protocol 3: Measurement of Handgrip Strength**

Objective: To assess changes in muscle function over the long-term treatment period.

Apparatus: A calibrated handgrip dynamometer (e.g., Jamar Hydraulic Hand Dynamometer).

#### Procedure:

- Patient Position: The patient should be seated in a comfortable position with their feet flat on the floor. The arm being tested should be resting on a flat surface with the elbow flexed at a 90-degree angle.
- Instructions to the Patient: The patient is instructed to squeeze the dynamometer with maximal effort for a few seconds.
- Number of Measurements: It is recommended to perform three measurements on each hand, with a rest period of at least 60 seconds between each attempt to prevent fatigue.
- Data Recording: The maximum value achieved for each hand is recorded.



## **Visualizations**

## **Anamorelin's Mechanism of Action**

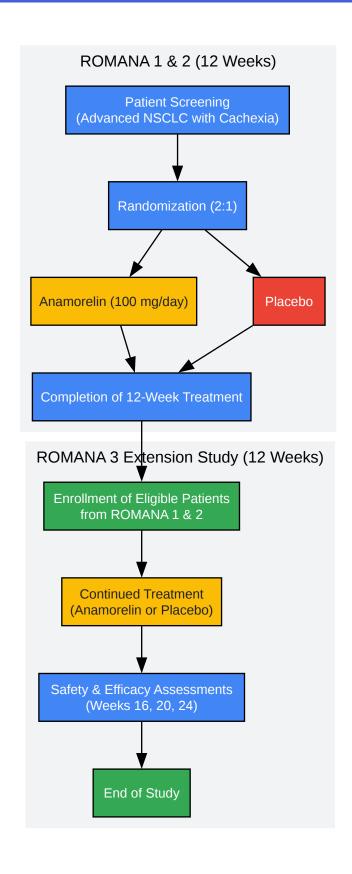


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Caption: Signaling pathway of **Anamorelin** as a ghrelin receptor agonist.

## **ROMANA 3 Study Workflow**



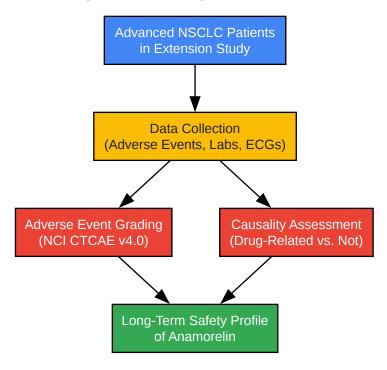


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Caption: Experimental workflow of the ROMANA 3 extension study.



## **Logical Relationship of Safety Assessments**



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Caption: Logical flow of the long-term safety evaluation process.

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### References

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